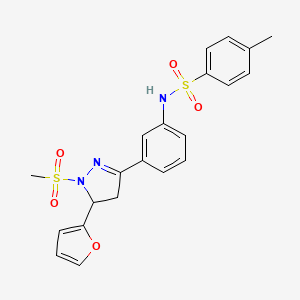

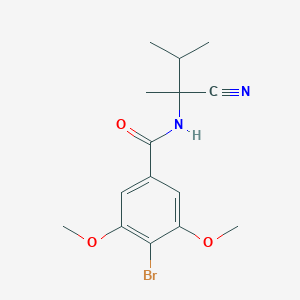

MLS000696985

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It was first synthesized by the German chemist August Kekulé in 1883. Sudan I is used as a colorant for many applications, including in the textile, food, and cosmetic industries.

科学研究应用

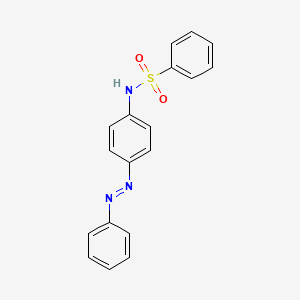

N-(4-phenyldiazenylphenyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its interactions with biological molecules and potential as a biomarker.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Utilized as a dye in textiles, food, and cosmetics.

作用机制

Target of Action

Similar compounds such as n,4-dimethyl-n-(1-phenyl-1h-pyrazol-5-yl)benzenesulfonamide have been shown to interact withCytochrome P450 2C18 .

Biochemical Pathways

Given its potential interaction with cytochrome p450 2c18, it may influence the metabolic pathways associated with this enzyme .

生化分析

Biochemical Properties

N-(4-phenyldiazenylphenyl)benzenesulfonamide has been shown to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This interaction suggests that N-(4-phenyldiazenylphenyl)benzenesulfonamide could be a useful target for discovering novel antiproliferative agents .

Cellular Effects

In cellular studies, N-(4-phenyldiazenylphenyl)benzenesulfonamide has demonstrated significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has also been found to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer cell line .

Molecular Mechanism

The molecular mechanism of action of N-(4-phenyldiazenylphenyl)benzenesulfonamide involves its binding to carbonic anhydrase IX, inhibiting its activity . This inhibition can lead to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Temporal Effects in Laboratory Settings

It has been observed to have a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .

Metabolic Pathways

N-(4-phenyldiazenylphenyl)benzenesulfonamide’s involvement in metabolic pathways is primarily through its inhibition of carbonic anhydrase IX . This enzyme plays a crucial role in many biochemical reactions, and its inhibition can lead to significant changes in metabolic flux or metabolite levels .

Transport and Distribution

Its ability to inhibit carbonic anhydrase IX suggests it may interact with this enzyme in specific cellular locations .

Subcellular Localization

Given its interaction with carbonic anhydrase IX, it is likely to be found in locations where this enzyme is present .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyldiazenylphenyl)benzenesulfonamide can be achieved through various methods. One common route involves the diazotization of aniline derivatives followed by coupling with benzenesulfonamide . The reaction typically requires acidic conditions and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

Industrial production of N-(4-phenyldiazenylphenyl)benzenesulfonamide often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations .

化学反应分析

Types of Reactions

N-(4-phenyldiazenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

相似化合物的比较

Similar Compounds

N-(4-halo-2-nitrophenyl)benzenesulfonamide: Similar in structure but contains halogen and nitro groups.

(4-nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to tryptophan.

Uniqueness

N-(4-phenyldiazenylphenyl)benzenesulfonamide is unique due to its vivid red color and its use as a dye in various industries. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .

属性

IUPAC Name |

N-(4-phenyldiazenylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSIHWEEQODNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501038928 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102840-99-3 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)

![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)